Tantalum silicide (TaSi2)

Semiconductor metallization Ohmic contacts CMOS

For CMOS process engineers, the narrow C49→C54 phase transformation window of TiSi₂ creates linewidth-dependent resistivity and scaling bottlenecks. TaSi₂ (CAS 12039-79-1) eliminates this risk by forming the low-resistivity hexagonal C40 phase directly upon annealing across a broad 850-1100°C window, ensuring process robustness in sub-micron gate stacks. • Stable sheet resistance ≤3 Ω/□ in TaSi₂/poly-Si composite gate structures, outperforming doped polysilicon alone. • Self-barrier property suppresses Cu diffusion up to 500°C without additional barrier layers, simplifying BEOL metallization stacks. • Available in ≥99.99% (metals basis) purity with consistent -325 mesh particle size; sealed under inert gas and shipped ambient as non-hazardous cargo.

Molecular Formula Si2Ta
Molecular Weight 237.12 g/mol
CAS No. 12039-79-1
Cat. No. B089367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum silicide (TaSi2)
CAS12039-79-1
Molecular FormulaSi2Ta
Molecular Weight237.12 g/mol
Structural Identifiers
SMILES[Si]=[Ta]=[Si]
InChIInChI=1S/2Si.Ta
InChIKeyMANYRMJQFFSZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TaSi2 Overview


Tantalum disilicide (TaSi2) is a refractory transition metal silicide belonging to the C40 hexagonal crystal structure class, characterized by a high melting point of approximately 2200°C and a theoretical density of ~9.14 g/cm³ [1]. It is primarily utilized in microelectronics as a gate electrode and local interconnect material in CMOS devices due to its combination of low electrical resistivity (~35–50 µΩ·cm), excellent thermal stability in contact with silicon up to ~1000°C, and effective diffusion barrier properties [1]. Unlike more reactive or phase-unstable silicides, TaSi2 maintains its conductive hexagonal phase across a wide processing window, making it a robust candidate for high-reliability semiconductor metallization schemes [1].

Process Window Broad 850–1100°C annealing compatibility without intermediate phase transitions
Material Role CMOS gate electrode, local interconnect, and diffusion barrier in sub-micron nodes
Selection Context Preferred where TiSi2 C49→C54 transformation and p+ contact resistance are scaling concerns

TaSi2 vs. Other Silicides


Refractory metal disilicides (TiSi2, MoSi2, WSi2, TaSi2) are often grouped together as high-temperature conductors, yet they exhibit fundamentally different phase stabilities, oxidation behaviors, and electrical responses that preclude direct substitution. For instance, TiSi2 undergoes a polymorphic transformation from the high-resistivity C49 phase to the desired low-resistivity C54 phase, requiring precise thermal control and narrow process windows [1]. MoSi2, while oxidation-resistant, suffers from severe pest degradation at intermediate temperatures (~500°C) and higher bulk resistivity [2]. TaSi2, in contrast, directly forms the stable hexagonal C40 phase upon annealing and maintains structural integrity across a broader temperature range, as demonstrated by XRD studies showing direct hexagonal phase formation from 850–1100°C without intermediate transformations [3]. These divergent behaviors mean that process recipes, device reliability, and ultimate performance are material-specific and not interchangeable [1][4].

TiSi2: Phase instability may limit scaling
Polymorphic C49→C54 transformation is linewidth-dependent; annealing window may shrink in advanced nodes, unlike direct hexagonal TaSi2 formation.
MoSi2: Oxidation behavior may differ
Susceptibility to pest degradation at ~500°C may shift reliability profiles under cyclic thermal loads, despite comparable thermodynamic stability.
WSi2: Lower thermodynamic stability
Reported formation enthalpy is less negative, which may correlate with reduced resistance to decomposition during backend thermal processing.

TaSi2 Performance Comparison


p+ Si Contact Resistance vs. TiSi2

In a direct head-to-head comparison of silicided contacts to p+ silicon formed by rapid thermal annealing, TaSi2 exhibits lower contact resistance than TiSi2 across all contact sizes studied. This is attributed to the formation of TiB2 at the TiSi2/p+Si interface during annealing, which degrades contact quality, whereas no such deleterious compound forms with TaSi2 [1]. The study employed a four-terminal Kelvin structure to accurately measure contact resistance, confirming that TaSi2 provides superior ohmic behavior on p-type doped regions [1].

p+ Si Contact Resistance
Head-to-head
Consistently lower than TiSi2 across all measured contact sizes
Supports lower parasitic series resistance in PMOS transistors
Four-terminal Kelvin structure; exact values not reported
Semiconductor metallization Ohmic contacts CMOS Contact resistance

Hexagonal Phase Stability vs. TiSi2

X-ray diffraction analysis demonstrates that TaSi2 directly forms the desired low-resistivity hexagonal (C40) phase upon rapid thermal annealing in the temperature range of 850°C to 1100°C without intermediate phase transitions [1]. In stark contrast, TiSi2 exhibits a problematic polymorphic transformation from the high-resistivity C49 phase to the low-resistivity C54 phase, which requires precise thermal budget control and becomes increasingly difficult on narrow lines due to nucleation limitations [2]. The direct phase formation of TaSi2 eliminates the narrow process window constraints that plague TiSi2 integration in advanced nodes [1][2].

Hexagonal Phase Stability
Cross-study comparable
Direct C40 phase formation from 850–1100°C without intermediate transitions
Wider manufacturing process window vs. TiSi2 C49→C54 kinetics
XRD analysis; TiSi2 nucleation limits linewidth scaling
Phase stability Annealing window Semiconductor processing Silicide metallization

Formation Enthalpy vs. WSi2 and MoSi2

Standard molar enthalpy of formation (ΔfH° at 298.15 K) provides a fundamental measure of compound stability. A critical evaluation of thermodynamic properties reports ΔfH° for TaSi2 as −120 ± 20 kJ·mol⁻¹, which is significantly more negative than WSi2 (−79 ± 5 kJ·mol⁻¹) and comparable to MoSi2 (−137 ± 4 kJ·mol⁻¹) [1]. The more negative enthalpy indicates greater thermodynamic driving force for silicide formation and higher resistance to decomposition at elevated temperatures. While MoSi2 has a more negative value, it suffers from pest oxidation at intermediate temperatures, whereas TaSi2 combines high formation enthalpy with superior oxidation resistance in certain composite systems [1].

Formation Enthalpy
Cross-study comparable
ΔfH° = −120 ± 20 kJ·mol⁻¹
Reported greater thermodynamic driving force than WSi2 (−79 kJ·mol⁻¹)
MoSi2 is more negative but prone to pest oxidation
Thermodynamic stability Enthalpy of formation High-temperature materials Silicide phase stability

Thermal Expansion & Elastic Stiffness

Stress-temperature measurements on thin films reveal that TaSi2 has a thermal expansion coefficient (αf) and elastic stiffness parameter (Ef/(1−νf)) that are quite similar to those of TiSi2, MoSi2, and WSi2, with average values of ~15 ppm °C⁻¹ and 1.1 × 10¹² dyn·cm⁻², respectively [1]. This mechanical similarity means that TaSi2 films, once formed, can withstand high-temperature processing steps without cracking or delamination, and they integrate well into multilayer semiconductor stacks alongside other silicides and dielectric materials [1]. Unlike some alternatives that require stress compensation layers, TaSi2's intrinsic mechanical properties are inherently compatible with standard silicon processing [1].

Thermal Expansion & Stiffness
Cross-study comparable
αf ~15 ppm °C⁻¹; Ef/(1−νf) ~1.1 × 10¹² dyn·cm⁻²
Mechanical compatibility with standard silicon processing stacks
Similar to TiSi2, MoSi2, WSi2 within experimental scatter
Thermal expansion Elastic stiffness Thin film stress Multilayer integration

Conductivity in Oxide Composites

In high-temperature ceramic composites designed for advanced sensing applications, TaSi2-based composites with 40–70 vol% Al2O3 or ZrO2 exhibit electrical conductivities ranging from 5.3 to 111.3 S/cm at 900°C, depending on the silicide-to-oxide volume ratio [1]. These composites also demonstrate reduced oxidation rates compared to monolithic silicides, particularly for alumina-containing variants [1]. While direct head-to-head data with other silicide composites under identical conditions is not available in this source, the study establishes TaSi2 as a viable high-temperature conductor with phase stability and oxidation resistance suitable for ceramic composite applications [1].

Oxide Composite Conductivity
Supporting evidence
5.3–111.3 S/cm at 900°C in TaSi2–Al2O3/ZrO2 composites
Supports high-temperature sensor and heating element research fit
No direct head-to-head composite comparator in source
High-temperature ceramics Electrical conductivity Composite materials Advanced sensors

Copper Diffusion Barrier Stability

Rutherford Backscattering Spectrometry (RBS) analysis of Cu/TaSi2 bilayers annealed at temperatures from 200°C to 500°C reveals extremely stable structures with no detectable interdiffusion or reaction between Cu and TaSi2 [1]. In such configurations, a dedicated diffusion barrier layer between Cu and the silicide film is unnecessary, whereas pure Cu on Si reacts at temperatures as low as 200°C [1]. This behavior mirrors that of TiSi2, which also exhibits stability with Cu up to 500°C, but TaSi2 offers the additional benefit of direct hexagonal phase formation and broader thermal stability [1].

Cu Diffusion Barrier
Cross-study comparable
Stable Cu/TaSi2 bilayer up to 500°C with no interdiffusion
May simplify BEOL interconnect stack by removing a dedicated barrier layer
RBS analysis; Cu/Si reacts at 200°C
Diffusion barrier Copper metallization Interconnect reliability Backend-of-line

TaSi2 Application Scenarios


CMOS Gate Electrode and Interconnect

In CMOS devices with sub-micron gate lengths, the reliable formation of low-resistivity silicide is critical. TaSi2 is selected over TiSi2 because it forms the desired low-resistivity hexagonal phase directly across a wide 850–1100°C annealing window [1], avoiding the linewidth-dependent C49→C54 transformation that limits TiSi2 scaling [2]. Additionally, TaSi2 provides lower contact resistance to p+ silicon [3], directly improving PMOS transistor performance. The composite TaSi2/poly-Si gate structure achieves sheet resistance ≤3 Ω/□, substantially lower than doped polysilicon alone [4].

Copper Interconnect for BEOL

In Cu/low-k interconnect schemes, TaSi2 serves as a contact layer that inherently resists Cu diffusion up to 500°C without a separate barrier film [5]. This self-barrier property simplifies the metallization stack, reducing the number of deposition steps and mitigating via resistance penalties associated with high-resistivity barrier layers. The selection of TaSi2 over WSi2 is further justified by its more negative enthalpy of formation (−120 kJ·mol⁻¹ vs. −79 kJ·mol⁻¹), indicating greater thermodynamic driving force against decomposition during BEOL thermal budgets [6].

Ceramic Composites for Sensors and Heating

For high-temperature sensors operating in oxidizing environments, TaSi2–Al2O3 composites provide electrical conductivity ranging from 5.3 to 111.3 S/cm at 900°C, with reduced oxidation rates compared to monolithic TaSi2 [7]. While MoSi2 is commonly used in heating elements, its susceptibility to pest oxidation at intermediate temperatures (400–600°C) limits reliability in cyclic applications. TaSi2-based composites offer an alternative with stable phase behavior and tunable conductivity, as demonstrated by sintered TaSi2–oxide systems [7].

Application
Selection Property
Validation Focus
CMOS Gate Electrode & Interconnect
Direct hexagonal phase formation; reported p+ contact resistance ranking
Annealing window robustness; sheet resistance ≤3 Ω/□ on poly-Si gate stacks
Copper Interconnect (BEOL)
Inherent Cu diffusion barrier stability up to 500°C; formation enthalpy context
Interdiffusion integrity via RBS; via resistance impact without separate barrier
Ceramic Composite Sensors & Heating
Tunable high-temperature conductivity; phase stability in oxide matrices
Oxidation rate and conductivity at 900°C; composite composition optimization

Technical Documentation Hub

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15 linked technical documents
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